molecular formula C7H11BrSSi B172740 (5-bromothiophen-2-yl)trimethylsilane CAS No. 18246-28-1

(5-bromothiophen-2-yl)trimethylsilane

Cat. No.: B172740
CAS No.: 18246-28-1
M. Wt: 235.22 g/mol
InChI Key: IXLYRDOGOXBECE-UHFFFAOYSA-N
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Description

(5-bromothiophen-2-yl)trimethylsilane is an organosilicon compound with the molecular formula C7H11BrSSi It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a bromine atom and a trimethylsilyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

(5-bromothiophen-2-yl)trimethylsilane can be synthesized through several methods. One common approach involves the bromination of 5-(trimethylsilyl)thiophene. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually purified through distillation or recrystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

(5-bromothiophen-2-yl)trimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted thiophenes depending on the reagents used.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiol derivatives.

Mechanism of Action

The mechanism of action of (5-bromothiophen-2-yl)trimethylsilane depends on the specific reactions it undergoes. In cross-coupling reactions, the bromine atom is typically replaced by a carbon-based group through the formation of a palladium complex. This process involves oxidative addition, transmetalation, and reductive elimination steps . The trimethylsilyl group can also participate in reactions, providing stability to the thiophene ring and influencing the reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-bromothiophen-2-yl)trimethylsilane is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased stability and reactivity in certain reactions. This makes it a valuable intermediate in organic synthesis and material science .

Properties

IUPAC Name

(5-bromothiophen-2-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrSSi/c1-10(2,3)7-5-4-6(8)9-7/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLYRDOGOXBECE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrSSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60527001
Record name (5-Bromothiophen-2-yl)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60527001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18246-28-1
Record name (5-Bromothiophen-2-yl)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60527001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-(trimethylsilyl)thiophene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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